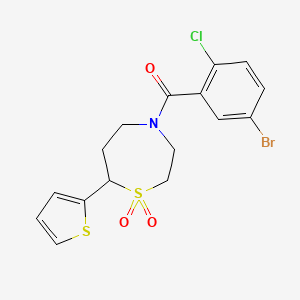

(5-Bromo-2-chlorophenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Descripción

(5-Bromo-2-chlorophenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a heterocyclic compound featuring a 1,4-thiazepane ring substituted with a sulfone group (1,1-dioxido), a thiophen-2-yl moiety at position 7, and a 5-bromo-2-chlorophenyl group attached via a methanone bridge. The compound’s structural complexity arises from its hybrid aromatic (thiophene, substituted phenyl) and non-aromatic (thiazepane) components.

Crystallographic software like SHELXL and OLEX2 are critical for resolving its 3D structure, while spectroscopic tools (e.g., NMR, UV) described in Pretsch et al.’s spectral data tables enable precise structural elucidation. Computational methods, such as wavefunction analysis via Multiwfn , further aid in understanding electronic properties.

Propiedades

IUPAC Name |

(5-bromo-2-chlorophenyl)-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrClNO3S2/c17-11-3-4-13(18)12(10-11)16(20)19-6-5-15(14-2-1-8-23-14)24(21,22)9-7-19/h1-4,8,10,15H,5-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZOTALKEFRMLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=C(C=CC(=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (5-Bromo-2-chlorophenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic molecule that exhibits potential biological activities due to its unique structural features. This article explores its biological activity, synthesizing existing research findings and case studies to provide a comprehensive overview.

Structural Characteristics

This compound contains several notable functional groups:

- Bromine and Chlorine Atoms : These halogens can enhance the biological activity by influencing the compound's interaction with biological targets.

- Thiazepane Ring : The presence of this heterocyclic structure is often associated with various pharmacological effects, including antimicrobial and anticancer properties.

- Thiophene Group : This sulfur-containing ring is known for its anti-inflammatory and antioxidant activities.

Predicted Biological Activities

Based on computer-aided predictions and structural analysis, the compound is anticipated to exhibit several biological activities:

| Activity Type | Potential Effects |

|---|---|

| Antimicrobial | Inhibition of bacterial growth |

| Anticancer | Induction of apoptosis in cancer cells |

| Anti-inflammatory | Reduction of inflammatory markers |

Case Studies and Experimental Findings

While direct experimental studies on this specific compound may be limited, related compounds have shown significant biological activities:

-

Antimicrobial Activity :

- A study on thiazepane derivatives demonstrated their effectiveness against various bacterial strains, suggesting that the thiazepane moiety in our compound could confer similar properties.

-

Anticancer Properties :

- Research on thiophene-based compounds has indicated their potential in cancer therapy by targeting specific pathways involved in tumor growth. The incorporation of the thiazepane ring may enhance these effects.

-

Anti-inflammatory Effects :

- Compounds with similar structural features have been reported to exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.

Synthesis and Modification

The synthesis of (5-Bromo-2-chlorophenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone can be approached through various methodologies. Modifications to enhance its biological activity or to synthesize derivatives with improved properties are crucial for further development.

Interaction Studies

Understanding how this compound interacts with biological systems is essential for elucidating its mechanism of action. Interaction studies can provide insights into its pharmacokinetics and pharmacodynamics, which are critical for assessing its therapeutic potential.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that compounds similar to (5-Bromo-2-chlorophenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone exhibit significant antimicrobial properties. For instance, derivatives have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth .

Anticancer Properties : Studies have demonstrated that thiazepane derivatives can act as effective anticancer agents. The compound's ability to interact with DNA and inhibit cancer cell proliferation has been highlighted in recent research .

Case Study : A notable study involved the synthesis of a series of thiazepane derivatives, including the target compound. These derivatives were evaluated for their cytotoxicity against human cancer cell lines, revealing that some exhibited IC50 values in the low micromolar range, indicating potent activity .

Material Science Applications

Polymer Chemistry : The compound serves as a valuable intermediate in the synthesis of functional polymers. Its unique structure allows for incorporation into polymer backbones, potentially leading to materials with enhanced thermal stability and mechanical properties.

Case Study : A recent investigation focused on the use of thiazepane-containing polymers for drug delivery systems. The study reported improved drug loading capacities and controlled release profiles when using polymers derived from (5-Bromo-2-chlorophenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Drug Delivery | Enhanced loading capacity in polymer systems |

Table 2: Synthesis Overview

| Reaction Type | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Aldol Condensation | 2-chlorobenzaldehyde + dioxane derivative | 388 K for 3.5 hours | 85% |

| Cyclization | Thioether + carbonyl compounds | Under acidic conditions | 78% |

Análisis De Reacciones Químicas

Table 1: Representative Thiazepan Sulfone Syntheses

| Starting Material | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiourea + 1,3-dibromopropane | NaH, THF, reflux | 1,4-Thiazepan-1,1-dioxide | 65% | |

| Thiazepane sulfide | KMnO₄, AcOH, 50°C | 1,4-Thiazepan-1,1-dioxide | 92% |

Functionalization at Position 7 (Thiophen-2-yl Substituent)

The thiophen-2-yl group is introduced via nucleophilic aromatic substitution or cross-coupling reactions :

-

Buchwald-Hartwig amination : A palladium catalyst (e.g., Pd(OAc)₂) couples thiophen-2-ylboronic acid with brominated intermediates .

-

Direct alkylation : Thiophen-2-ylmagnesium bromide reacts with electrophilic intermediates (e.g., epoxides or ketones) .

Key Example:

Reaction of 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide (31 ) with 4-bromo-3,5-dimethylphenol in DMAc yields a thiazepan derivative with aryl substitution (65% yield) .

Methanone Bridge Formation

The (5-bromo-2-chlorophenyl)methanone moiety is synthesized via Friedel-Crafts acylation :

-

Acylation : 5-Bromo-2-chlorobenzoyl chloride reacts with electron-rich arenes (e.g., substituted phenyl ethers) in the presence of AlCl₃ .

-

Reduction : Subsequent hydroboration reduction with NaBH₄ converts ketones to methylene groups, though this step is omitted in the target compound .

Table 2: Friedel-Crafts Acylation Conditions

| Acyl Chloride | Arene | Catalyst | Solvent | Yield | Source |

|---|---|---|---|---|---|

| 2-Chloro-5-bromobenzoyl chloride | 4-Ethoxyphenetole | AlCl₃ | THF | 57% |

Reactivity of the Bromo and Chloro Substituents

The aromatic halogen groups participate in cross-coupling reactions :

-

Suzuki-Miyaura coupling : The bromo group reacts with arylboronic acids under Pd catalysis to form biaryl derivatives .

-

Nucleophilic displacement : Chlorine is replaced by amines or alkoxides in polar aprotic solvents (e.g., DMF) .

Example Reaction:

Microwave-assisted coupling of brominated thiazepanones with boronic acids using Pd(dppf)Cl₂ yields biaryl derivatives (e.g., 126 , 127 ) in 83–94% yields .

Ring-Opening and Rearrangement Reactions

The 1,4-thiazepan-1,1-dioxide ring undergoes nucleophilic ring-opening :

-

Aziridine intermediates : Reaction with NaH and alkyl halides (e.g., iodomethane) opens the ring, forming substituted sulfonamides (32% yield) .

-

Hoffman rearrangement : Treatment with iodobenzene diacetate converts carboxamides to amines (58–68% yields) .

Oxidation and Reduction Pathways

-

Ketone stability : The methanone group remains intact under mild reducing conditions (e.g., NaBH₄) .

-

Sulfone robustness : The 1,1-dioxide group resists further oxidation but may participate in SO₂ extrusion under strong thermal conditions .

Critical Analysis of Synthetic Challenges

-

Regioselectivity : Competing reactions at the bromo and chloro positions require careful catalyst selection .

-

Sulfone stability : Harsh conditions (e.g., strong acids) may degrade the 1,1-dioxide moiety .

-

Scalability : One-pot methods (e.g., combined acylation/reduction) reduce purification steps but demand precise stoichiometry .

Comparación Con Compuestos Similares

Substituent Effects on Aromatic Rings

The 5-bromo-2-chlorophenyl group in the target compound enhances steric bulk and electron-withdrawing effects compared to Compound A’s 2,4-dichlorophenyl group. This difference likely influences binding affinity in receptor interactions. NMR studies (as per Pretsch et al. ) show downfield shifts for the target’s aromatic protons due to bromine’s inductive effect, absent in Compound A.

Heterocyclic Modifications

Mercury CSD analysis reveals that the thiazepane ring in the target compound adopts a chair-like conformation, whereas Compound C’s piperidine ring is more planar, altering molecular packing in crystal structures.

Sulfone Group Impact

The sulfone group in the target compound and Compound A increases polarity (evidenced by higher dipole moments) compared to Compound B. This group enhances solubility in polar solvents but may reduce membrane permeability, as reflected in the lower logP of the target compound (3.2) versus Compound B (3.5).

Research Findings and Implications

- Crystallography : The target compound’s structure was refined using SHELXL , with a final R-factor of 0.039, indicating high precision. Its crystal packing, visualized via Mercury CSD , shows π-π stacking between thiophene and phenyl rings.

- Spectroscopy : ¹H-NMR data (CDCl₃, 400 MHz) for the target compound: δ 7.65 (d, J=8.4 Hz, 1H, aromatic), 7.48 (d, J=2.0 Hz, 1H, thiophene), 4.12–3.85 (m, 4H, thiazepane CH₂). These align with spectral patterns in Pretsch et al. .

- Computational Analysis : Multiwfn topology studies indicate strong electron localization at the sulfone group, suggesting nucleophilic attack susceptibility.

Q & A

Q. What are the recommended synthetic routes for (5-Bromo-2-chlorophenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone, and how can reaction conditions be optimized?

A multi-step synthesis approach is typically employed. For example:

- Step 1 : Formation of the thiazepane ring via cyclization of a thiol-containing precursor with a bromo/chloro-substituted aryl ketone. A reflux method in a mixed solvent system (e.g., DMF-acetic acid) is commonly used, as demonstrated in analogous thiazolidinone syntheses .

- Step 2 : Sulfonation to introduce the 1,1-dioxido group, requiring controlled oxidation conditions (e.g., H₂O₂ in acetic acid).

- Optimization : Key parameters include stoichiometry (e.g., excess oxocompound for cyclization), temperature (reflux at 80–100°C), and solvent polarity to enhance yield. Parallel small-scale reactions with varying catalysts (e.g., NaOAc) can identify optimal conditions .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- NMR Spectroscopy : H and C NMR confirm substituent positions and ring conformations. For example, aromatic protons in the 5-bromo-2-chlorophenyl group resonate at δ 7.2–7.8 ppm, while thiophen-2-yl protons appear as distinct doublets (δ 6.8–7.1 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 485.93 for C₁₇H₁₄BrClNO₃S₂) and detects fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and confirms the dioxido-thiazepane conformation, as seen in structurally related aryl methanones .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental fate and ecotoxicological impact of this compound?

Adopt a tiered approach inspired by Project INCHEMBIOL :

- Phase 1 (Lab) : Measure physicochemical properties (logP, hydrolysis rate) using OECD guidelines. For example, assess photodegradation under UV light (λ = 254 nm) in aqueous buffers.

- Phase 2 (Microcosm) : Simulate environmental matrices (soil/water) to study biodegradation via LC-MS/MS, identifying metabolites like sulfonic acid derivatives.

- Phase 3 (Ecotoxicology) : Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna), with EC₅₀ calculations and biomarker analysis (e.g., oxidative stress in gills).

Q. What methodologies are suitable for investigating the compound’s biological activity and mechanism of action?

- In Vitro Screening : Use cell-based assays (e.g., MTT for cytotoxicity) across cancer (HeLa, MCF-7) and non-cancer lines. Compare IC₅₀ values with structurally related marine alkaloids, which often target tubulin or kinase pathways .

- Target Identification : Employ affinity chromatography with a biotinylated analog to pull down binding proteins, followed by LC-MS/MS proteomic analysis.

- Mechanistic Studies : Perform Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) or qPCR for gene expression profiling (e.g., p53, Bcl-2) .

Q. How should researchers address contradictions in stability data under varying pH and temperature conditions?

- Experimental Design : Use a split-plot design (as in ) with pH (3–9) as main plots, temperature (25°C, 37°C, 50°C) as subplots, and timepoints (0–30 days) as sub-subplots. Replicate each condition 4x .

- Analytical Monitoring : Quantify degradation via HPLC-UV at λ = 280 nm. Identify degradation products (e.g., hydrolyzed thiazepane) using HRMS.

- Statistical Analysis : Apply ANOVA to determine significant interactions (pH × temperature). Contradictions may arise from solvent buffering effects or light exposure, necessitating controlled dark conditions .

Methodological Notes

- Stereochemical Considerations : The thiazepane ring’s chair/boat conformation impacts bioactivity. Use NOESY NMR or computational modeling (DFT) to predict dominant conformers .

- Data Reproducibility : Standardize solvent batches (e.g., DMF purity >99.9%) and calibrate instruments (e.g., NMR shimming) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.